molecular formula C18H25ClN2O2 B2792470 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide CAS No. 2415488-76-3

3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide

Cat. No.: B2792470
CAS No.: 2415488-76-3
M. Wt: 336.86
InChI Key: GDZMCEZRDIMJDU-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a chlorophenyl group, a pyrrolidine ring, and an oxane moiety, making it a complex and intriguing molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the oxane group. The final step involves the attachment of the chlorophenyl group to complete the molecule. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups within the molecule.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of strong bases or acids, depending on the type of substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]butanamide
  • 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]pentanamide

Uniqueness

What sets 3-(3-Chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

3-(3-chlorophenyl)-N-[1-(oxan-4-yl)pyrrolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c19-15-3-1-2-14(12-15)4-5-18(22)20-16-6-9-21(13-16)17-7-10-23-11-8-17/h1-3,12,16-17H,4-11,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZMCEZRDIMJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CCC2=CC(=CC=C2)Cl)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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